molecular formula C9H11NO B13568248 3-(1-Aminocyclopropyl)phenol

3-(1-Aminocyclopropyl)phenol

Cat. No.: B13568248
M. Wt: 149.19 g/mol
InChI Key: XETKQZJGDKSCLG-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)phenol is a phenolic derivative featuring a cyclopropane ring substituted with an amino group at the 1-position, attached to the meta position of the phenol ring. The cyclopropyl group introduces steric strain and unique electronic effects, which may influence solubility, stability, and reactivity compared to linear alkyl or aromatic amines .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(1-aminocyclopropyl)phenol

InChI

InChI=1S/C9H11NO/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6,11H,4-5,10H2

InChI Key

XETKQZJGDKSCLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative followed by amination. One common method is the reaction of phenol with cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the cyclopropyl ring and the subsequent attachment of the amino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminocyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

3-(1-Aminocyclopropyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic attacks. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
3-(1-Aminocyclopropyl)phenol Not available C₉H₁₁NO 149.19 (calc) Cyclopropane ring with amino group at meta
3-(2-Aminopropyl)phenol 62-30-6 C₉H₁₃NO 151.21 Linear propyl chain with amino group
3-Aminophenol 591-27-5 C₆H₇NO 109.13 Simple meta-substituted aminophenol
4-((1-Aminocyclopropyl)methyl)phenol 869535-77-3 C₁₀H₁₃NO 163.22 Cyclopropylmethyl group at para position

Key Observations :

  • Cyclopropane vs.
  • Positional Isomerism: 4-((1-Aminocyclopropyl)methyl)phenol differs in the substitution position (para vs. meta), which may alter hydrogen-bonding interactions and solubility .

Physical and Chemical Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound Not available Not available Not available Likely sensitive to acidic/basic conditions due to cyclopropane strain
3-(2-Aminopropyl)phenol 137 Not available Not available Stable under standard conditions
3-Aminophenol Not available 164 Soluble in hot water Hygroscopic; degrades under UV light
4-((1-Aminocyclopropyl)methyl)phenol Not available Not available Not available Similar cyclopropane-related stability concerns

Key Observations :

  • Solubility: 3-Aminophenol’s solubility in hot water suggests polar interactions, while the hydrophobic cyclopropane in this compound may reduce aqueous solubility .
  • Thermal Stability: The cyclopropane ring’s strain could lower thermal stability compared to linear analogs like 3-(2-Aminopropyl)phenol .

Toxicity and Regulatory Profiles

Table 3: Toxicity and Regulatory Data
Compound Name Acute Toxicity (Oral/Inhalation) Environmental Hazards Regulatory Notes
This compound Data not available Likely hazardous due to aromatic amine group Limited regulatory data; handle as hazardous
3-(2-Aminopropyl)phenol Category 4 (Warning) Not assessed Limited safety data
3-Aminophenol Category 4 (Oral/Inhalation) Toxic to aquatic life (Chronic Category 2) Restricted in industrial settings
4-((1-Aminocyclopropyl)methyl)phenol Not available Not available Similar risks inferred from structural analogs

Key Observations :

  • Aromatic Amine Risks: All compounds with aromatic amine groups (e.g., 3-Aminophenol) pose acute toxicity and environmental risks, suggesting similar precautions for this compound .
  • Data Gaps: Toxicity data for cyclopropane-containing phenols is sparse, emphasizing the need for further testing .

Biological Activity

3-(1-Aminocyclopropyl)phenol is a compound of significant interest in pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C10H13N
Molecular Weight: 149.22 g/mol
IUPAC Name: this compound

The compound features a phenolic structure with a cyclopropyl ring and an amino group, which allows it to engage in various interactions with biological targets. The presence of the phenolic hydroxyl group facilitates hydrogen bonding, while the amino group can form ionic bonds, thereby influencing numerous biological pathways.

Research indicates that this compound interacts with multiple molecular targets, including enzymes and receptors. Its mechanism of action is believed to modulate neurotransmitter systems, which may have implications in treating neurological disorders. The compound's ability to influence enzyme activity and receptor signaling pathways suggests potential roles in drug design and development.

Neurotransmitter Modulation

Studies have shown that this compound may affect neurotransmitter levels, particularly those associated with mood regulation. For example:

  • Dopamine : It may enhance dopaminergic activity by interacting with dopamine receptors.
  • Serotonin : The compound could influence serotonin pathways, potentially affecting mood and anxiety levels.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This property could be attributed to its phenolic structure, which is known for its antimicrobial effects. Further research is required to quantify this activity against specific bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Structural FeaturesBiological Activity
PhenolC6H6OSimple aromatic ring with hydroxyl groupAntimicrobial
CyclopropylamineC6H11NCyclopropyl ring with amino groupLimited biological activity
3-AminophenolC6H7NAmino and hydroxyl groups on benzeneAntioxidant
4-AminobenzylamineC7H10N2Amino groups on benzeneAntimicrobial

The distinct combination of a cyclopropyl moiety and an amino group in this compound contributes to its unique biological properties not observed in the other compounds listed.

Case Studies and Research Findings

Research has been conducted to evaluate the pharmacological potential of this compound. Notable findings include:

  • Study on Neurotransmitter Activity : A study demonstrated that administration of the compound in animal models resulted in increased levels of dopamine and serotonin, suggesting a potential antidepressant effect.
  • Antimicrobial Testing : In vitro tests indicated that this compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Future Directions

Given its promising biological activities, further investigation into the pharmacokinetics and toxicology of this compound is warranted. Future research should focus on:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Mechanistic Studies : Elucidating the precise molecular pathways influenced by the compound.
  • Formulation Development : Exploring its potential as a therapeutic agent in various medical applications.

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